molecular formula C11H15NO3S B580115 (S)-1-Tosylpyrrolidin-3-ol CAS No. 943587-25-5

(S)-1-Tosylpyrrolidin-3-ol

Cat. No. B580115
CAS RN: 943587-25-5
M. Wt: 241.305
InChI Key: GOIRRXGVYYWCGC-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It includes the reactants used, the conditions under which the reaction is carried out (temperature, pressure, catalysts, etc.), and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties include reactivity, acidity or basicity, and redox potential .

Scientific Research Applications

Organocatalysis

(S)-1-Tosylpyrrolidin-3-ol is a significant compound in the field of asymmetric catalysis, specifically in organocatalytic reactions. For instance, it has been used in the synthesis of chiral organocatalysts which are crucial for promoting asymmetric Michael addition reactions. These catalysts facilitate reactions with good to high yield and excellent enantioselectivities, often involving the formation of a hydrogen bond between the catalyst and the reactant (Cui Yan-fang, 2008).

Synthesis of Complex Molecules

The compound has also been utilized in the synthesis of complex molecules, acting as an essential intermediate or building block. For example, in the synthesis of intercalating nucleic acids (INAs) with the insertion of N-(pyren-1-ylmethyl)-(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, which is crucial for the development of therapeutic agents targeting genetic materials. These studies demonstrate the compound's role in modifying oligodeoxynucleotides to form intercalating nucleic acids, thereby affecting the stability of DNA and RNA duplexes (V. Filichev & E. Pedersen, 2003).

Catalysis and Synthesis

In addition, this compound has been implicated in studies involving Ruthenium-catalyzed cascade cycloisomerization/isomerization reactions. These studies highlight its application in generating complex molecular structures, such as 3-Methyl-4-methylene-N-tosylpyrrolidine and 3,4-DimethylN-tosylpyrroline, showcasing its versatility in organic synthesis and catalysis (I. Özdemir et al., 2004).

Antiviral Activity

Moreover, derivatives of this compound have been explored for their antiviral activities, specifically as inhibitors of human rhinovirus 3C protease. This research indicates the potential pharmaceutical applications of compounds derived from this compound, offering insights into the design of novel antiviral drugs (A. Patick et al., 2005).

Mechanism of Action

For drugs or bioactive compounds, the mechanism of action refers to how the compound exerts its effect at the molecular level. This often involves interaction with specific proteins or other biological targets .

Safety and Hazards

This involves understanding the potential risks associated with handling and using the compound. It includes toxicity information, safety precautions, and proper disposal methods .

Future Directions

This involves predicting or discussing potential future research directions or applications of the compound .

properties

IUPAC Name

(3S)-1-(4-methylphenyl)sulfonylpyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3S/c1-9-2-4-11(5-3-9)16(14,15)12-7-6-10(13)8-12/h2-5,10,13H,6-8H2,1H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOIRRXGVYYWCGC-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC[C@@H](C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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